![molecular formula C22H22FN3O3S2 B2362932 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one CAS No. 1219903-39-5](/img/structure/B2362932.png)
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one is a useful research compound. Its molecular formula is C22H22FN3O3S2 and its molecular weight is 459.55. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
- Spectral Analysis and Antibacterial Study: N-substituted derivatives of a similar compound exhibited moderate to significant antibacterial activity against Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
- Antibacterial Activities of Piperazine Derivatives: Novel piperazine derivatives connected to 1,3,4-thiadiazol showed promising antibacterial activities (Wu Qi, 2014).
Photophysical Properties
- Femtosecond Spectroscopy: Fluorenyl benzothiadiazoles, related in structure, demonstrated large two-photon absorption cross sections, indicating potential in photophysical applications (Belfield et al., 2014).
Noncovalent Interaction Analysis
- Crystallographic and QTAIM Analysis: Studies on similar thiadiazole derivatives provided insights into non-covalent interactions, which are crucial in drug design and molecular engineering (El-Emam et al., 2020).
Anti-Arrhythmic Activity
- Study of Piperidine-based Thiadiazole Derivatives: Certain synthesized derivatives showed significant anti-arrhythmic activity, suggesting potential therapeutic applications (Abdel‐Aziz et al., 2009).
Fluorescence Effects and Biological Activity
- Spectroscopic and Theoretical Studies: 1,3,4-thiadiazole derivatives exhibited unique fluorescence effects, indicating potential as fluorescence probes or antimycotic pharmaceuticals (Budziak et al., 2019).
Molecular Aggregation Studies
- Solvent Effects on Molecular Aggregation: Research on benzene-1,3-diol derivatives of thiadiazole highlighted the impact of molecular aggregation, influenced by solvent and molecular structure (Matwijczuk et al., 2016).
properties
IUPAC Name |
3-(benzenesulfonyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S2/c23-19-11-5-4-10-18(19)22-25-24-21(30-22)16-7-6-13-26(15-16)20(27)12-14-31(28,29)17-8-2-1-3-9-17/h1-5,8-11,16H,6-7,12-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYTXKRVGJOCYKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.